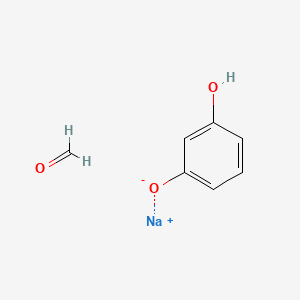

Resorcinol-formaldehyde resin, sodium salt

Description

Resorcinol-formaldehyde resin, sodium salt is a chemical compound with the molecular formula C7H8O3Na. It is a polymer formed from formaldehyde and 1,3-benzenediol (also known as resorcinol) with sodium as a counterion. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Properties

CAS No. |

148906-95-0 |

|---|---|

Molecular Formula |

C7H7NaO3 |

Molecular Weight |

162.12 |

IUPAC Name |

sodium;formaldehyde;3-hydroxyphenolate |

InChI |

InChI=1S/C6H6O2.CH2O.Na/c7-5-2-1-3-6(8)4-5;1-2;/h1-4,7-8H;1H2;/q;;+1/p-1 |

InChI Key |

WOQFLDTVSRDEMS-UHFFFAOYSA-M |

SMILES |

C=O.C1=CC(=CC(=C1)O)[O-].[Na+] |

Synonyms |

Formaldehyde, polymer with 1,3-benzenediol, sodium salt |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Resorcinol and Formaldehyde Reaction

Procedure: Resorcinol (110 g, 1.0 mol) and 37% formalin (44.5 g) are mixed and reacted at 70°C for 5 hours.

Industrial Production: In industrial settings, the reaction is scaled up, and additional steps such as purification and drying are implemented to ensure the quality and consistency of the product.

-

Resorcinol, Formaldehyde, and Sodium Sulphate Reaction

Procedure: Resorcinol, excess formaldehyde, and sodium sulphate are dissolved in water and heated with stirring on a water bath.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups on the benzene ring are oxidized to form quinones.

Reduction: Reduction reactions can convert the carbonyl groups in the polymer to hydroxyl groups.

Substitution: The aromatic ring in the polymer can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are employed.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxylated derivatives.

Substitution: Nitro or sulfonated derivatives of the polymer.

Scientific Research Applications

Resorcinol-formaldehyde resin, sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

Biology: Employed in the study of enzyme interactions and as a model compound for studying polymerization reactions.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.

Industry: Utilized in the production of resins, adhesives, and coatings due to its strong adhesive properties and chemical stability.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The hydroxyl groups on the benzene ring can form hydrogen bonds with other molecules, while the formaldehyde component can react with amines and other nucleophiles. These interactions can lead to cross-linking and polymerization, which are essential for its adhesive and coating applications.

Comparison with Similar Compounds

Similar Compounds

Formaldehyde, polymer with 1,3-benzenediol: Similar in structure but without the sodium counterion.

Phenol-formaldehyde resin: A polymer formed from phenol and formaldehyde, used in similar applications but with different properties.

Urea-formaldehyde resin: A polymer formed from urea and formaldehyde, commonly used in adhesives and coatings.

Uniqueness

Resorcinol-formaldehyde resin, sodium salt is unique due to the presence of the sodium counterion, which can influence its solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in certain types of adhesives and coatings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.